5-Amino-4-chloro-2-cyclopropyl-2,3-dihydropyridazin-3-one
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Overview
Description
5-Amino-4-chloro-2-cyclopropyl-2,3-dihydropyridazin-3-one is a heterocyclic compound that belongs to the pyridazinone family. This compound is characterized by its unique structure, which includes a cyclopropyl group, an amino group, and a chlorine atom attached to a dihydropyridazinone ring. The molecular formula of this compound is C₇H₈ClN₃O, and it has a molecular weight of 185.61 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-chloro-2-cyclopropyl-2,3-dihydropyridazin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-3-oxobutanoic acid with cyclopropylamine, followed by the addition of hydrazine hydrate to form the desired pyridazinone ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification, crystallization, and drying to obtain the compound in high purity. Advanced techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are often used to ensure the quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Amino-4-chloro-2-cyclopropyl-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyridazinone derivatives .
Scientific Research Applications
5-Amino-4-chloro-2-cyclopropyl-2,3-dihydropyridazin-3-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Amino-4-chloro-2-cyclopropyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, thereby exhibiting anti-inflammatory properties .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-5-(2-chloroethylamino)-2-methyl-3(2H)-pyridazinone
- 4-Ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone (Emorfazone)
- 5-Amino-4-chloro-2-phenylpyridazin-3(2H)-one
Uniqueness
5-Amino-4-chloro-2-cyclopropyl-2,3-dihydropyridazin-3-one is unique due to its cyclopropyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H8ClN3O |
---|---|
Molecular Weight |
185.61 g/mol |
IUPAC Name |
5-amino-4-chloro-2-cyclopropylpyridazin-3-one |
InChI |
InChI=1S/C7H8ClN3O/c8-6-5(9)3-10-11(7(6)12)4-1-2-4/h3-4H,1-2,9H2 |
InChI Key |
PUPYUWTYMZFNST-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C(=O)C(=C(C=N2)N)Cl |
Origin of Product |
United States |
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